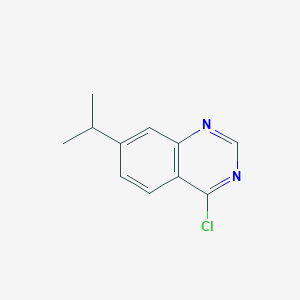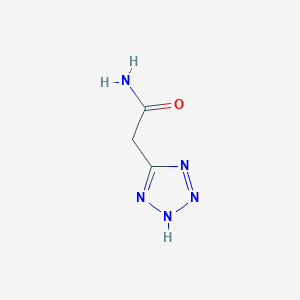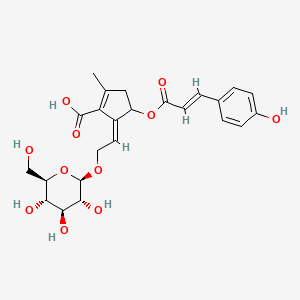
Pagoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pagoside is a phenolic glycoside found in various medicinal plants, most notably in the roots of Harpagophytum procumbens, commonly known as Devil’s Claw . This plant has been traditionally used for its anti-inflammatory and analgesic properties .
Synthesis Analysis
The synthesis of this compound typically involves the enzymatic glycosylation of cinnamic acid with a glucose moiety. This process occurs within the plant itself and contributes to the compound’s bioactivity .
Molecular Structure Analysis
The molecular structure of this compound consists of a cinnamic acid core attached to a glucose molecule via a glycosidic bond. The chemical formula is C20H30O10. The compound’s structure plays a crucial role in its pharmacological effects .
Physical and Chemical Properties Analysis
科学的研究の応用
Gastroprotective Effects
Pagoside, specifically in the form of Patchouli alcohol (PA), demonstrates significant gastroprotective effects. In studies, PA has shown efficacy in reducing ulcer areas induced by various stressors in rats. Its mechanism includes the promotion of gastric prostaglandin E2 levels, upregulation of cyclooxygenase-1 and -2 expressions, and enhancement of gastric blood flow and mucus production. PA's gastroprotective action is also linked to its antioxidant and anti-inflammatory properties, making it a promising candidate for treating gastric ulcers (Zheng et al., 2014).
Anti-Inflammatory Activity
PA, isolated from Pogostemonis Herba, has been observed to possess potent anti-inflammatory activity in animal models. It effectively inhibits ear edema in mice and paw edema in rats, besides decreasing the production of inflammatory mediators such as TNF-α, IL-1β, and PGE₂. This anti-inflammatory effect is partly mediated by down-regulating mRNA expression of various inflammatory markers (Li et al., 2011).
Anticancer Potential
In the context of gastric cancer, PA exhibits notable anticancer effects. Network pharmacological analysis has identified multiple potential targets for PA in the treatment of gastric cancer, particularly implicating the MAPK and PI3K/AKT signaling pathways. Experimental verification also confirms PA's ability to inhibit gastric cancer cell proliferation, migration, and invasion, suggesting its potential as a therapeutic agent for gastric cancer (Song et al., 2021).
Antibacterial Activity
PA has been shown to have selective antibacterial activity against Helicobacter pylori. Its effectiveness exceeds that of traditional antibiotics like amoxicillin, indicating its potential as a treatment option for H. pylori infections. This activity is believed to be partly due to PA's inhibitory effect on urease, an enzyme crucial for H. pylori's survival in the stomach (Yu et al., 2015).
Potential in Genome Editing
While not directly related to this compound, it's worth noting that Argonaute proteins (pAgos), which share a thematic connection to PA in terms of molecular biology, have been identified as potential tools for genome editing. Their diversity in prokaryotic organisms and ability to mediate host defense against invading nucleic acids offer prospects for their application in genetic engineering (Hegge et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
(5E)-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyl-5-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylidene]cyclopentene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O11/c1-12-10-16(34-18(27)7-4-13-2-5-14(26)6-3-13)15(19(12)23(31)32)8-9-33-24-22(30)21(29)20(28)17(11-25)35-24/h2-8,16-17,20-22,24-26,28-30H,9-11H2,1H3,(H,31,32)/b7-4+,15-8-/t16?,17-,20-,21+,22-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJNLOVRAFQEQH-VUIINJGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CCOC2C(C(C(C(O2)CO)O)O)O)C(C1)OC(=O)C=CC3=CC=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C(C1)OC(=O)/C=C/C3=CC=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
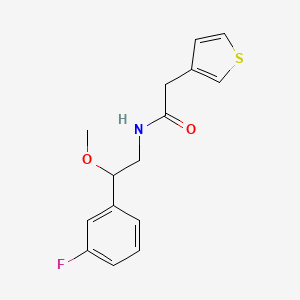
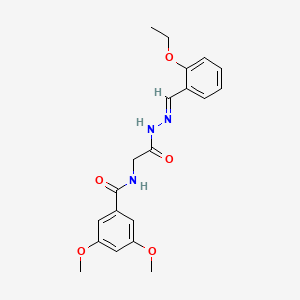
![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)
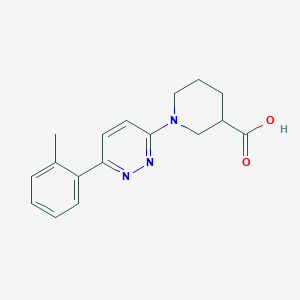
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)
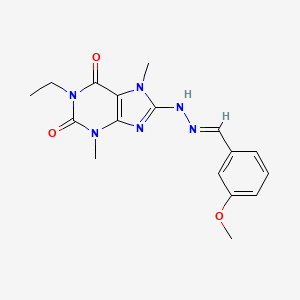
![3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2892273.png)

![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)
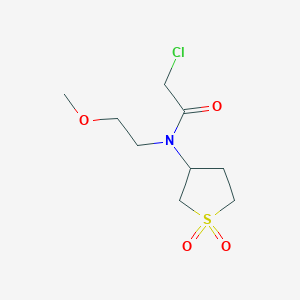
![2,5-Dimethylphenyl [5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone](/img/structure/B2892281.png)
